5-Propylpiperidine-3,4-diol
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Overview
Description
5-Propylpiperidine-3,4-diol is a compound belonging to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpiperidine-3,4-diol can be achieved through multi-component reactions involving anilines, acetoacetate, and aromatic aldehydes under optimized conditions . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are efficient and cost-effective for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Propylpiperidine-3,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol can yield ketones or aldehydes .
Scientific Research Applications
5-Propylpiperidine-3,4-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Piperidine derivatives are explored for their potential as enzyme inhibitors and receptor modulators.
Industry: Piperidine derivatives are used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Propylpiperidine-3,4-diol involves its interaction with specific molecular targets. For instance, it may act on glycogen phosphorylase, influencing glycogen metabolism . The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness: 5-Propylpiperidine-3,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diol functionality allows for diverse chemical modifications and interactions .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
5-propylpiperidine-3,4-diol |
InChI |
InChI=1S/C8H17NO2/c1-2-3-6-4-9-5-7(10)8(6)11/h6-11H,2-5H2,1H3 |
InChI Key |
KDHNIDSJJULIGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCC(C1O)O |
Origin of Product |
United States |
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